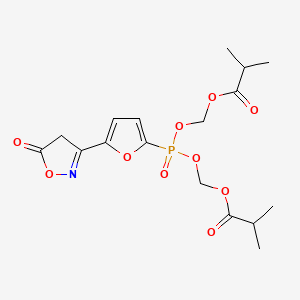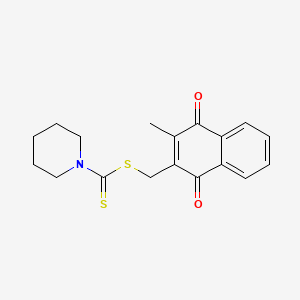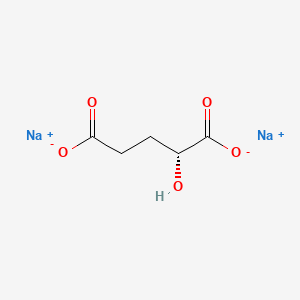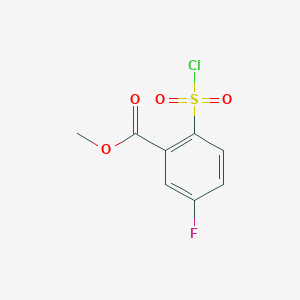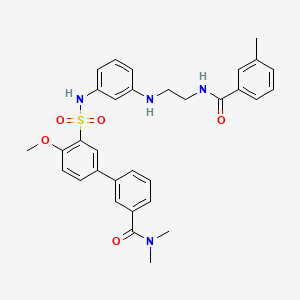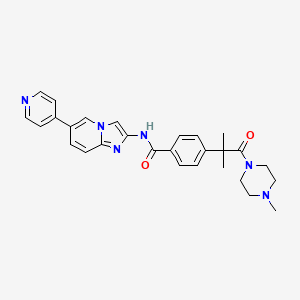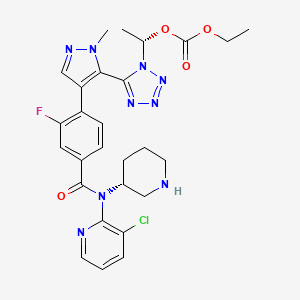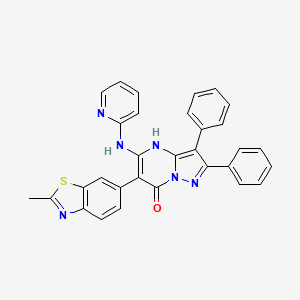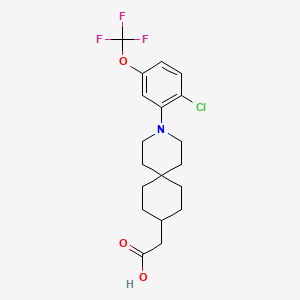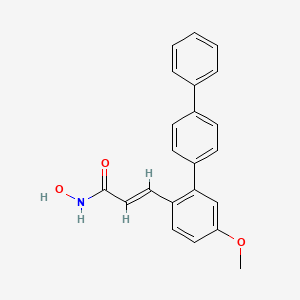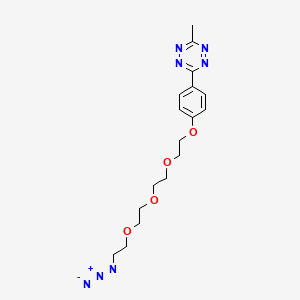
メチルテトラジン-PEG4-アジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG4-Azide is a heterobifunctional reagent widely used in bioorthogonal chemistry. It is composed of a methyltetrazine moiety and an azide group connected through a polyethylene glycol (PEG) spacer. This compound is particularly valued for its ability to facilitate efficient and selective bioorthogonal reactions under mild conditions, making it highly suitable for applications in chemical biology and medicinal chemistry .
科学的研究の応用
Methyltetrazine-PEG4-Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the efficient and selective labeling of biomolecules.
Biology: Facilitates the study of enzyme activities and protein interactions through bioorthogonal labeling.
Medicine: Employed in the development of targeted drug delivery systems and imaging agents for cancer diagnostics.
Industry: Utilized in the production of bioconjugates and functionalized polymers for various industrial applications
作用機序
Target of Action
Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that primarily targets alkyne- or cycloalkyne-modified peptides . These peptides are the primary targets due to their ability to undergo a conversion into tetrazine-tagged peptides .
Mode of Action
The compound interacts with its targets through a process known as Click Chemistry . The azide group in the Methyltetrazine-PEG4-Azide can participate in copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN to form triazole moieties . This reaction enables the efficient conversion of alkyne-modified peptides into tetrazine-tagged peptides .
Biochemical Pathways
The compound plays a significant role in the field of bioorthogonal chemistry, particularly in activity-based protein profiling . It allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Pharmacokinetics
The pharmacokinetics of Methyltetrazine-PEG4-Azide are influenced by its hydrophilic PEG linker, which increases the water solubility of the compound in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
The result of the compound’s action is the creation of tetrazine-tagged peptides from alkyne- or cycloalkyne-modified peptides . This conversion allows for subsequent ligation to TCO-labeled biopolymers . The tetrazine-tagged peptides can then be visualized, which is particularly useful in the study of enzyme activities within complex biological systems .
Action Environment
The action of Methyltetrazine-PEG4-Azide is influenced by environmental factors such as the presence of copper catalysts and reducing agents . This makes it biocompatible and suitable for use in various environments .
生化学分析
Biochemical Properties
Methyltetrazine-PEG4-Azide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in activity-based protein profiling (ABPP), a method that allows the identification and visualization of enzyme activities within complex biological systems . In this context, Methyltetrazine-PEG4-Azide acts as a bioorthogonal handle for imaging enzyme activities in situ .
Cellular Effects
Methyltetrazine-PEG4-Azide influences cell function by enabling the visualization of enzyme activities, such as those of proteases, in cell lysates and live cells . This allows researchers to distinguish between active and inactive enzyme species
Molecular Mechanism
The mechanism of action of Methyltetrazine-PEG4-Azide involves its reaction with the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct . This process is facilitated by the compound’s electrophilic warhead . The tetrazine moiety allows visualization of the captured enzyme activity by means of inverse electron demand Diels Alder ligation .
Temporal Effects in Laboratory Settings
The effects of Methyltetrazine-PEG4-Azide over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active investigation. Current research suggests that the compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .
Transport and Distribution
Its hydrophilic polyethylene glycol (PEG) spacer arm provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .
準備方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG4-Azide can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine and azide groups via a PEG spacer. The synthesis typically involves the following steps:
Activation of PEG: The PEG spacer is activated using a suitable reagent such as N,N’-disuccinimidyl carbonate (DSC) to introduce reactive groups.
Coupling with Methyltetrazine: The activated PEG is then reacted with methyltetrazine under controlled conditions to form the methyltetrazine-PEG intermediate.
Introduction of Azide Group: Finally, the azide group is introduced through a nucleophilic substitution reaction, resulting in the formation of Methyltetrazine-PEG4-Azide.
Industrial Production Methods
Industrial production of Methyltetrazine-PEG4-Azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反応の分析
Types of Reactions
Methyltetrazine-PEG4-Azide primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves the methyltetrazine moiety reacting with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages .
Common Reagents and Conditions
Reagents: Strained alkenes (e.g., trans-cyclooctene), copper catalysts (for azide-alkyne cycloaddition), reducing agents (e.g., DTT).
Conditions: Mild buffer conditions, ambient temperature, and aqueous media.
Major Products
The major products formed from these reactions are stable dihydropyridazine linkages, which are highly useful in bioconjugation and labeling applications .
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG4-Alkyne: Similar in structure but contains an alkyne group instead of an azide group.
Methyltetrazine-PEG4-Hydrazone-DBCO: Contains a hydrazone and DBCO moiety, used for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Uniqueness
Methyltetrazine-PEG4-Azide is unique due to its ability to undergo both IEDDA and azide-alkyne cycloaddition reactions, providing versatility in bioconjugation applications. The PEG spacer enhances solubility and reduces steric hindrance, making it highly efficient for in vivo applications .
特性
IUPAC Name |
3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJFUODPROPZLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)

